molecular formula C13H14 B1605182 1,4,6-Trimethylnaphthalene CAS No. 2131-42-2

1,4,6-Trimethylnaphthalene

Cat. No.: B1605182
CAS No.: 2131-42-2
M. Wt: 170.25 g/mol
InChI Key: VGKRZAKNKJAKDN-UHFFFAOYSA-N
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Description

1,4,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the 1st, 4th, and 6th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is conducted at elevated temperatures and pressures to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Trimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Nitro and sulfonic acid derivatives of this compound.

Scientific Research Applications

1,4,6-Trimethylnaphthalene has found applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals, dyes, and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism by which 1,4,6-Trimethylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydro-1,4,6-trimethylnaphthalene: This compound is a hydrogenated derivative of 1,4,6-Trimethylnaphthalene and exhibits different chemical and physical properties due to the presence of additional hydrogen atoms.

    1,4,5-Trimethylnaphthalene: Another isomer with methyl groups at different positions, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which confer distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for studying aromatic substitution reactions and for use in various industrial applications.

Properties

IUPAC Name

1,4,6-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKRZAKNKJAKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175576
Record name 1,4,6-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2131-42-2
Record name 1,4,6-Trimethylnaphthalene
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Record name 1,4,6-Trimethylnaphthalene
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Record name 1,6-Trimethylnaphthalene
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Record name 1,4,6-Trimethylnaphthalene
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Record name 1,4,6-trimethylnaphthalene
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Record name 1,4,6-TRIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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